rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans
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Overview
Description
rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans is a chiral compound with significant applications in various fields of science. This compound is known for its unique structural properties, which include a cyclopentane ring, a phenyl group, and a methylamino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the methylamino group: This can be done through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group or the methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(methylamino)-1-phenylcyclohexanol hydrochloride
- rac-(1R,2R)-2-(methylamino)-1-phenylcyclobutanol hydrochloride
Uniqueness
rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclohexane and cyclobutane analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2742890-94-2 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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